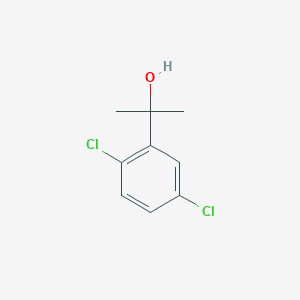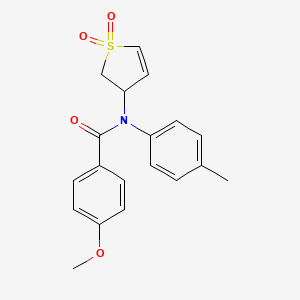![molecular formula C18H15N5O B2570878 quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2062348-69-8](/img/structure/B2570878.png)
quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a fascinating compound due to its diverse chemical structure, making it a subject of significant interest in scientific research
Mechanism of Action
In terms of synthesis, there have been reports of iron-catalyzed one-pot synthesis of quinoxalines via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols . This involves the oxidation of alcohols and the reduction of nitroarenes, with the corresponding carbonyl and 1,2-diaminobenzene intermediates generated in situ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves multi-step chemical reactions, starting with the preparation of the quinoxaline core. The compound typically undergoes nucleophilic substitution reactions, followed by cyclization and various protection-deprotection steps to introduce the epiminocyclohepta[d]pyrimidin ring structure. Critical reaction conditions include controlled temperatures, specific solvents, and catalysts to achieve the desired yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized synthesis routes to enhance yield and cost-efficiency. Batch processes or continuous flow methods may be utilized, depending on the scalability requirements. Key considerations include the availability of starting materials, reaction scalability, and waste management to ensure environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone undergoes various chemical reactions such as:
Oxidation: Transforming the compound into its oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Achieving reduced forms with reducing agents such as lithium aluminum hydride.
Substitution: Performing nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions: Reagents commonly used include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions are optimized for each step to ensure high selectivity and minimal by-products.
Major Products: Major products formed from these reactions depend on the specific pathways employed. For instance, oxidation might yield quinoxalin-2-ylmethanone derivatives, while reduction could lead to more saturated analogs. Substitution reactions can introduce various functional groups, tailoring the compound's properties for specific applications.
Scientific Research Applications
Chemistry: In chemistry, quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in diverse reactions, aiding the development of new materials and catalysts.
Biology and Medicine: Biologically, this compound has shown potential in medicinal chemistry. Its structural motifs are studied for interactions with biological targets, aiming to develop new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions. Research includes exploring its binding affinities, pharmacodynamics, and pharmacokinetics.
Industry: Industrially, the compound’s derivatives might find applications in creating advanced materials, including polymers and resins. Its reactive sites enable modification, leading to tailored materials with desirable mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds:
Quinoxalin-2-ylmethanone derivatives
(5R,8S)-6,7,8,9-tetrahydro-5,8-epiminocyclohepta[d]pyrimidin analogs
Methanone-based heterocyclic compounds
Uniqueness: What sets quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone apart is its dual functional group presence, providing unique reactivity and binding properties. These characteristics make it an invaluable tool in research and potential drug development, allowing for tailored interactions with various molecular targets.
This detailed exploration of this compound highlights its synthesis, chemical behavior, and wide array of applications, underscoring its importance in scientific advancements.
Properties
IUPAC Name |
quinoxalin-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18(16-9-20-13-3-1-2-4-14(13)22-16)23-11-5-6-17(23)12-8-19-10-21-15(12)7-11/h1-4,8-11,17H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDRHNBSTJGWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2570798.png)





![1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide](/img/structure/B2570810.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)
![3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2570813.png)
![N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2570814.png)
![3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2570815.png)


